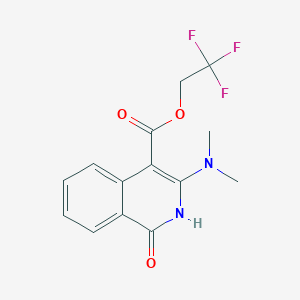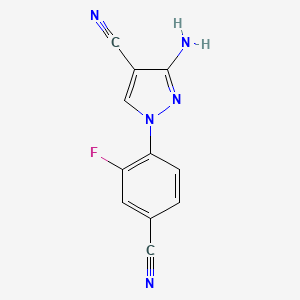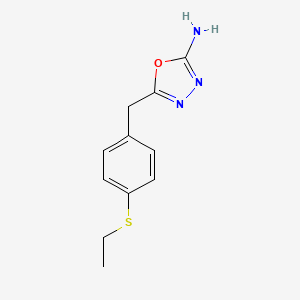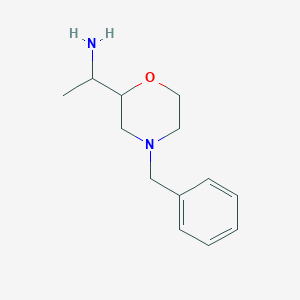
1-(4-Benzylmorpholin-2-yl)ethanamine
Vue d'ensemble
Description
“1-(4-Benzylmorpholin-2-yl)ethanamine” is a chemical compound that belongs to the class of morpholines. Morpholines are heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The IUPAC name of this compound is 1-(4-benzyl-2-morpholinyl)ethanamine .
Molecular Structure Analysis
The molecular formula of “1-(4-Benzylmorpholin-2-yl)ethanamine” is C13H20N2O . The InChI code of this compound is 1S/C13H20N2O/c1-11(14)13-10-15(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Benzylmorpholin-2-yl)ethanamine” is 220.31 g/mol . It is an oil at room temperature .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
Compounds synthesized by condensation reactions involving ethanamines have shown promising antibacterial and antifungal activities. For example, a series of novel compounds synthesized from ethanamine derivatives demonstrated comparable or even slightly better antibacterial and antifungal activities against various strains than some standard medications like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
QSAR Analysis for H1-antihistamine Activity
Quantitative Structure-Activity Relationship (QSAR) analysis has been utilized to study the H1-antihistamine activity of thiazole and benzothiazole derivatives, including those structurally similar to 1-(4-Benzylmorpholin-2-yl)ethanamine. Such analyses help in understanding the relationship between chemical structure and biological activity, potentially guiding the development of new therapeutics (Brzezińska, Kośka, & Walczyński, 2003).
Photopolymerization
Compounds bearing a benzylmorpholine structure have been explored in the context of photopolymerization, where they act as photoinitiators or photoiniferters. Such compounds can undergo UV irradiation-induced decomposition to generate radicals necessary for initiating polymerization processes, which is crucial in the development of novel polymeric materials (Guillaneuf et al., 2010).
Safety And Hazards
The safety information for “1-(4-Benzylmorpholin-2-yl)ethanamine” includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(4-benzylmorpholin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(14)13-10-15(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKXFOJWYTZUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(CCO1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylmorpholin-2-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



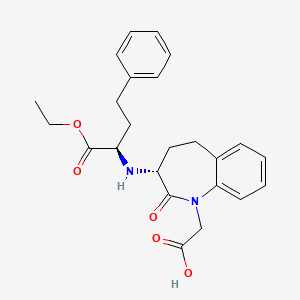
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B1524452.png)
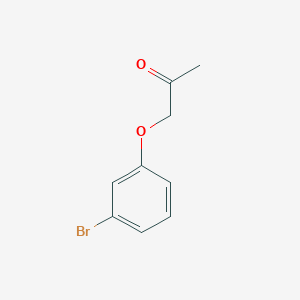
![1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1524455.png)
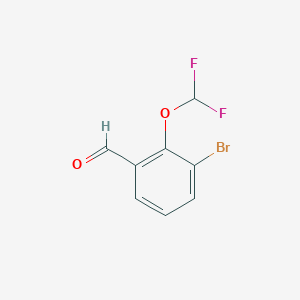
![[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol](/img/structure/B1524458.png)
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol](/img/structure/B1524460.png)
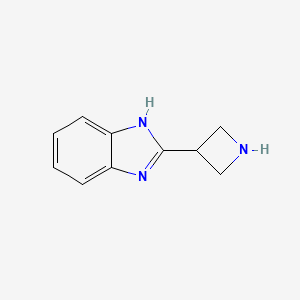
![1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524463.png)
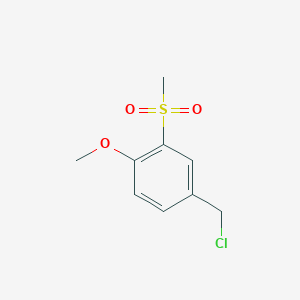
![3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide](/img/structure/B1524466.png)
